Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
Overview
Description
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate is a chemical compound that is part of a broader class of bisphosphonates, which are known for their diverse applications in organic synthesis and medicinal chemistry. The compound features a phosphonate group with two trifluoroethyl substituents and a methoxycarbonylmethyl group, which can be involved in various chemical reactions.
Synthesis Analysis
The synthesis of related bisphosphonates often involves the Arbuzov reaction, which is a method used to prepare phosphonates from phosphites and halides. For instance, the N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide, a compound with structural similarities, was synthesized using tris(2,2,2-trifluoroethyl)phosphite, 2-bromo-N-methoxy-N-methylacetamide, and KF/alumina . This method demonstrates the versatility of bisphosphonates synthesis and the potential for creating a variety of related compounds, including bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate.
Molecular Structure Analysis
The molecular structure of bisphosphonates can be quite complex, with the potential for steric hindrance due to bulky substituents. For example, the molecular structures of certain bis(phosphoryl) and bis(phosphonio) derivatives were investigated using X-ray crystallography, revealing unusually large bond angles around phosphorus atoms . This suggests that the molecular structure of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate could also exhibit unique geometric features that may influence its reactivity and physical properties.
Chemical Reactions Analysis
Bisphosphonates are known to participate in a variety of chemical reactions. The bis(2,2,2-trifluoroethyl)phosphonate, for example, reacts with aldehydes to produce Z-unsaturated amides in good yields . Additionally, transesterification reactions involving bis(trifluoroethyl) phosphonates have been used to synthesize other phosphonate derivatives . These reactions highlight the chemical versatility of bisphosphonates and their potential utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of bisphosphonates are influenced by their molecular structure. For instance, the presence of fluorine atoms in the trifluoroethyl groups can impart a degree of hydrophobicity to the compound, as seen in the case of a moderately hydrophobic ionic liquid featuring a bis(pentafluoroethanesulfonyl)amide group . The electronic properties of bisphosphonates, such as their redox behavior, can also be studied through electrochemical measurements . These properties are crucial for understanding the behavior of bisphosphonates in different environments and their potential applications.
Scientific Research Applications
Synthesis of Z-unsaturated N-methoxy-N-methylamides
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate plays a key role in the synthesis of Z-unsaturated N-methoxy-N-methylamides. A study demonstrates its use in reacting with aldehydes to yield Z-unsaturated amides efficiently (Fortin, Dupont, & Deslongchamps, 2002).
Synthesis of Bis(phosphonate) Structures
This compound is significant in the synthesis of bis(phosphonate) structures, providing direct access to a 1-hydroxymethylene-1,1-bis(phosphonic acid) functionalized by a carboxylic function on the side chain (Guénin, Degache, Liquier, & Lecouvey, 2004).
Production of Dialkyl Chloromethyl- and Azidomethyl-phosphonates
Utilized in the transesterification of chloromethyl- and azidomethyl-phosphonates with alcohols, this compound aids in producing dialkyl chloromethyl- and azidomethyl-phosphonates (Berté-Verrando, Diziere, Samadi, & Savignac, 1995).
Acylation with Carboxylic Esters
It is significant in the acylation process to prepare bis(2,2,2-trifluoroethyl) 2-oxoalkylphosphonates, offering an optimized method for acylation with esters rather than acyl chlorides (Molnár, Takács, Kádár, Faigl, & Kardos, 2015).
Synthesis of (Z)-α,β-Unsaturated Ketones
This chemical is also crucial in synthesizing (Z)-α,β-unsaturated ketones through reactions with aldehydes (Yu, Su, & Jin, 1999).
Anticorrosion Films in Polymer Science
In the polymer sciencefield, bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate is utilized in synthesizing phosphonated methacrylate monomers for adhesion/anticorrosive coatings. These coatings, when blended with acrylates, exhibit excellent resistance to corrosion, demonstrating the compound's importance in developing advanced materials (Chougrani, Boutevin, David, Seabrook, & Loubat, 2008).
Flame Retardant Additive for Lithium-ion Batteries
Another notable application is its use as a flame retardant additive in lithium-ion batteries. The compound significantly suppresses the flammability of the electrolyte in batteries, enhancing their safety (Zhu, Jiang, Ai, Yang, & Cao, 2015).
Preparation of Bis(phosphonate) Compounds
In pharmaceutical research, the synthesis of bis(phosphonate) compounds, often used for bone disease treatment, involves this compound. It's used for preparing functional bis(phosphonate) building blocks, crucial for developing medications with improved bioavailability and efficacy (David, Kotek, Kubíček, Tošner, Hermann, & Lukeš, 2013).
Synthesis of PET Gene Reporter Probes for Cancers
Lastly, it's used in the synthesis of PET gene reporter probes for cancer imaging. This application is crucial in advancing diagnostic methods for viral infections and cancers, showcasing its versatility in medical research (Wang, Fei, Gardner, Hutchins, & Zheng, 2005).
Safety And Hazards
properties
IUPAC Name |
methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F6O5P/c1-16-5(14)2-19(15,17-3-6(8,9)10)18-4-7(11,12)13/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSJXEDBEXYLML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CP(=O)(OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F6O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237279 | |
Record name | NSC 634137 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | |
CAS RN |
88738-78-7 | |
Record name | NSC 634137 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088738787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC 634137 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,2,2-trifluoroethyl) (Methoxycarbonylmethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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